6,8-Dioxabicyclo[3.2.1]octan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dioxabicyclo[321]octan-4-ol is a bicyclic organic compound characterized by a unique ring structure containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo[3.2.1]octan-4-ol typically involves the rearrangement of precursor compounds. One common method involves the use of thionyl chloride (SOCl₂) in the presence of pyridine. This reaction promotes the migration of an oxygen atom from the C5 to the C4 position, resulting in the formation of the desired bicyclic ring system . Another method employs Appel conditions, which utilize triphenylphosphine and carbon tetrachloride to achieve a similar rearrangement .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the acid-catalyzed pyrolysis of cellulose-containing materials. This process selectively produces levoglucosenone, which can be further reduced to yield the target compound .
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and triphenylphosphine (PPh₃) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]octan-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,8-Dioxabicyclo[3.2.1]octan-4-ol involves its ability to undergo skeletal rearrangements and bond-cleavage reactions. These processes are facilitated by the presence of the bicyclic ring system and the hydroxyl group at the C4 position. The compound can form reactive intermediates, such as chlorosulfites and alkoxytriphenylphosphonium species, which participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Levoglucosenone: A precursor to 6,8-Dioxabicyclo[3.2.1]octan-4-ol, known for its use in the synthesis of chiral molecules.
Cyrene: A reduction product of levoglucosenone, used as a green solvent in organic synthesis.
Uniqueness
This compound is unique due to its ability to undergo specific skeletal rearrangements and its versatility in forming various derivatives. Its bicyclic structure and the presence of two oxygen atoms make it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4-3-8-6(5)9-4/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPZEVCAPJUVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2OCC1O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.